N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide
Overview
Description
N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide is a useful research compound. Its molecular formula is C16H12F3N3O3 and its molecular weight is 351.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.08307574 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
N-(4-{[2-(trifluoroacetyl)hydrazino]carbonyl}phenyl)benzamide derivatives exhibit notable antibacterial properties. Research by Han et al. (2017) synthesized a series of benzocaine hydrazide derivatives and evaluated their in vitro antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, showing promising results (Han et al., 2017).
Synthesis of Aromatic Polyamides
Yokozawa et al. (2002) demonstrated the synthesis of well-defined aromatic polyamides using phenyl 4-(4-octyloxybenzylamino)benzoate. This study highlights the utility of these compounds in creating block copolymers, essential in advanced material sciences (Yokozawa et al., 2002).
Metal-Free Oxidative Coupling
Yu et al. (2012) explored the metal-free oxidative C–O coupling of N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides, using phenyliodine bis(trifluoroacetate) as an oxidant. This methodology is significant for the synthesis of benzoxazole products, potentially useful in various chemical syntheses (Yu et al., 2012).
Synthesis of Complexes for Structural Characterization
Khan et al. (2018) synthesized and structurally characterized N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl] carbonyl}-phenyl)benzamide and its metal complexes. This research provides insights into the chemical structure and properties of such complexes, important for understanding their potential applications (Khan et al., 2018).
Antimicrobial Activity
Abubshait et al. (2011) investigated the antimicrobial activity of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives. Their research contributes to the understanding of the antimicrobial properties of benzamide derivatives (Abubshait et al., 2011).
Antiviral Activity Against Influenza
Hebishy et al. (2020) describe a study on benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activity. This research is crucial for developing new antiviral agents (Hebishy et al., 2020).
Antifungal Activity
Ienascu et al. (2018) synthesized N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which showed promising antifungal activities against various fungi, including Fusarium oxysporum. Such compounds could be significant in developing new antifungal agents (Ienascu et al., 2018).
Properties
IUPAC Name |
N-[4-[[(2,2,2-trifluoroacetyl)amino]carbamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c17-16(18,19)15(25)22-21-14(24)11-6-8-12(9-7-11)20-13(23)10-4-2-1-3-5-10/h1-9H,(H,20,23)(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZJHOUSOLLTFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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